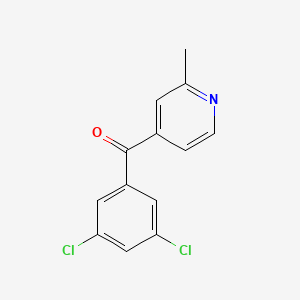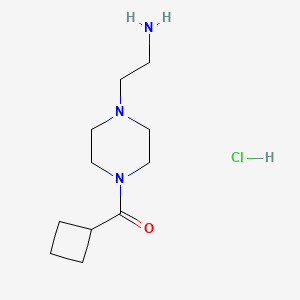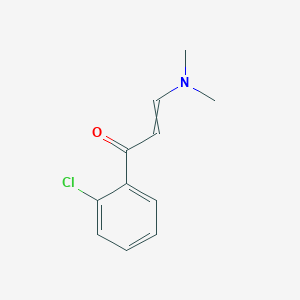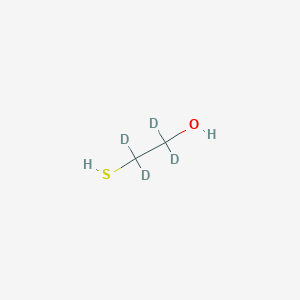
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Übersicht
Beschreibung
“4-(3,5-dichlorobenzamido)benzoic acid” is a compound with the molecular formula C14H9Cl2NO3 . It has an average mass of 310.132 Da and a monoisotopic mass of 308.995941 Da .
Synthesis Analysis
The synthesis of 3,5-dichlorobenzoyl chloride involves the reaction of aryl carboxylic acid with DMF . This compound is then used in the synthesis of various benzamide derivatives .
Molecular Structure Analysis
The structures of compounds similar to “4-(3,5-dichlorobenzamido)benzoic acid” have been established by X-ray crystallography .
Chemical Reactions Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Physical And Chemical Properties Analysis
“4-(3,5-dichlorobenzamido)benzoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 427.8±45.0 °C at 760 mmHg, and a flash point of 212.5±28.7 °C . It also has a molar refractivity of 77.5±0.3 cm³ .
Wissenschaftliche Forschungsanwendungen
Synthesis of Dichlorobenzamide Derivatives
This compound is utilized in the synthesis of various dichlorobenzamide derivatives. These derivatives are produced through reactions with arylamine compounds and have been confirmed by nuclear magnetic resonance and infrared spectroscopy . The crystal structures of some derivatives have been established by X-ray crystallography, indicating their potential for further chemical analysis and application .
Development of Antitumoral Agents
Some dichlorobenzamide derivatives, which can be synthesized using 4-(3,5-Dichlorobenzoyl)-2-methylpyridine, have shown antitumoral activities. This suggests that the compound could play a role in the development of new cancer treatments .
Anticonvulsive Property Exploration
Analogous derivatives of dichlorobenzamide have exhibited anticonvulsive properties. This opens up research opportunities for 4-(3,5-Dichlorobenzoyl)-2-methylpyridine in the creation of anticonvulsive medications .
Biological Activity Studies
The biological activity of chlorobenzene derivatives, including those derived from 4-(3,5-Dichlorobenzoyl)-2-methylpyridine, is a field of interest due to their varied physical, chemical, and biological properties .
Material Science Applications
Arylamines, which react with 4-(3,5-Dichlorobenzoyl)-2-methylpyridine to form dichlorobenzamide compounds, are versatile materials used in various industrial applications. This suggests potential material science applications for the compound itself .
Pharmaceutical Research
Given its role in synthesizing derivatives with biological activity, 4-(3,5-Dichlorobenzoyl)-2-methylpyridine could be significant in pharmaceutical research, particularly in the discovery of new drugs .
Chemical Intermediate
The compound serves as an important substrate in the synthesis of various benzamide derivatives, which are crucial intermediates in organic synthesis and could lead to the development of a wide range of chemical products .
Analytical Chemistry
Due to its well-characterized structure and properties, 4-(3,5-Dichlorobenzoyl)-2-methylpyridine can be used as a standard or reference compound in analytical chemistry, aiding in the identification and quantification of similar compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as dichlorobenzamide derivatives, have been shown to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, enzyme activity regulation, and protein synthesis.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction . The downstream effects of these pathway alterations can include changes in cell behavior, gene expression, and overall cellular function.
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to induce a range of effects at the molecular and cellular levels, including changes in gene expression, alterations in cellular morphology, and modulation of cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAUHYBZZUBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)



![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)





